Benzo[b]naphtho[2,3-d]furan,1-bromo-
Description
Benzo[b]naphtho[2,3-d]furan,1-bromo- (CAS 243-42-5) is a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[b]naphtho[2,3-d]furan (C₁₆H₁₀O, molecular weight 218.25). Its structure consists of a naphthalene fused with a benzofuran moiety, with a bromine substituent at the 1-position. This compound exhibits fluorescence and is studied for applications in organic electronics and as a precursor in synthetic chemistry .
Key physical properties include:
- Melting Point: Not explicitly reported, but the parent compound (without bromine) has a melting point of 376–377 K .
- Retention Indices: In gas chromatography, it shows distinct retention times influenced by its fused aromatic system .
- Bioavailability: Unlike some analogs, the parent compound violates zero Lipinski’s rules, indicating high gastrointestinal absorption and blood-brain barrier penetration .
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
1-bromonaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)18-14/h1-9H |
InChI Key |
OXNHYMLBKZHTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]furan,1-bromo- typically involves the bromination of Benzo[b]naphtho[2,3-d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of Benzo[b]naphtho[2,3-d]furan,1-bromo- may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]naphtho[2,3-d]furan,1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the parent hydrocarbon or partially reduced intermediates.
Scientific Research Applications
Chemistry: Benzo[b]naphtho[2,3-d]furan,1-bromo- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties .
Industry: In the field of materials science, Benzo[b]naphtho[2,3-d]furan,1-bromo- is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance and efficiency of these devices .
Mechanism of Action
The mechanism by which Benzo[b]naphtho[2,3-d]furan,1-bromo- exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Benzo[b]naphtho[1,2-d]furan vs. Benzo[b]naphtho[2,3-d]furan
- Structural Differences : The position of the fused benzofuran ring differs (naphtho[1,2-d] vs. naphtho[2,3-d]), altering electron density distribution.
- Synthetic Accessibility : Benzo[b]naphtho[1,2-d]furan derivatives are more commonly isolated from natural sources (e.g., Streblus usambarensis), while the [2,3-d] isomer is often synthesized .
- Biological Activity : The [2,3-d] isomer shows higher AhR (aryl hydrocarbon receptor) activity in environmental samples compared to [1,2-d] analogs, likely due to enhanced planarity and interaction with receptor sites .
Benzo[b]naphtho[2,1-d]furan
- Thermodynamic Properties : Exhibits a melting point of 376–377 K and a fusion enthalpy (ΔfusH) of 20.9 kJ/mol, similar to the [2,3-d] isomer .
- Environmental Presence : Less abundant in PM2.5 and sediment samples compared to sulfur-containing analogs like Benzo[b]naphtho[2,1-d]thiophene .
Comparison with Sulfur-Containing Analogs
Benzo[b]naphtho[2,3-d]thiophene
- Heteroatom Impact : Replacing oxygen with sulfur increases molecular weight (C₁₆H₁₀S vs. C₁₆H₁₀O) and alters electronic properties.
- AhR Activity : Sulfur analogs exhibit 2–3 times higher AhR-mediated activity due to stronger ligand-receptor interactions. For example, Benzo[b]naphtho[2,3-d]thiophene contributes significantly to environmental AhR activity in industrial sediments .
- Environmental Persistence : Thiophene derivatives are more resistant to microbial degradation, leading to higher accumulation in sediments compared to furans .
Benzo[b]naphtho[1,2-d]thiophene
- Abundance : Dominates in environmental samples (PM2.5, sediments) and is a major contributor to AhR activity .
Comparison with Brominated Derivatives
2-Bromo-benzo[b]naphtho[2,3-d]furan
3-Bromo-8,9,10,11,12,13-hexahydrocycloocta[b]naphtho[1,2-d]furan
- Stereochemical Complexity : Bromination in a cyclooctane-fused system results in unique conformational rigidity, contrasting with the planar structure of 1-bromo derivatives .
Key Data Tables
Table 1: Physical and Chemical Properties
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